molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

Cat. No.: B2587041
CAS No.: 1367930-95-7
M. Wt: 163.136
InChI Key: QYJHQLNNJGJDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid (CAS 1367930-95-7) is a high-value carboxylic acid derivative of the privileged pyrrolotriazine heterocyclic scaffold. This compound is provided for research and development purposes to support the discovery of new therapeutic agents. The pyrrolo[2,1-f][1,2,4]triazine core is a multimodal pharmacophore of significant interest in medicinal chemistry, recognized as a key structural component in FDA-approved kinase inhibitors and nucleoside analogues . This scaffold is a structural analogue of purine bases, making it a versatile template for designing bioactive molecules . The carboxylic acid functional group at the 2-position offers a versatile handle for further synthetic modification, enabling medicinal chemists to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies. Key Research Applications: Kinase Inhibitor Development: The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral part of several targeted cancer therapies, such as avapritinib, which is approved for gastrointestinal stromal tumors . Researchers can utilize this carboxylic acid derivative to design and synthesize novel compounds targeting a range of kinases, including PI3K and mTOR, for the potential treatment of various cancers . Antiviral Drug Discovery: As an analogue of non-nucleoside antiviral drugs, this scaffold shows promise for combating RNA viruses. Derivatives have demonstrated specific activity against influenza virus strain A/Puerto Rico/8/34 (H1N1), with proposed mechanisms including inhibition of viral neuraminidase . The core structure is also found in nucleosides active against a broad spectrum of viruses, including hepatitis C, Ebola, and respiratory syncytial virus (RSV) . Chemical Identifiers: CAS Number: 1367930-95-7 Molecular Formula: C 7 H 5 N 3 O 2 Molecular Weight: 163.13 g/mol This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific batch data, purity, and storage information.

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHQLNNJGJDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) . This method yields the desired pyrrolo[2,1-f][1,2,4]triazine derivatives with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic methodologies that utilize simple building blocks. For example

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor and antiviral agent, along with relevant case studies and research findings.

Overview of Pyrrolo[2,1-f][1,2,4]triazine

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has been incorporated into various pharmaceutical agents. Notably, it is part of avapritinib , a drug approved for treating gastrointestinal stromal tumors (GISTs) with specific mutations, and remdesivir , which is used against viral infections such as COVID-19 .

Antitumor Activity

Recent studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit potent antitumor properties by acting as inhibitors of various kinases:

  • VEGFR-2 Inhibition : Compounds derived from pyrrolo[2,1-f][1,2,4]triazine showed strong inhibitory effects on VEGFR-2 with IC50 values as low as 0.023 µM . These compounds were also tested against other kinases like EGFR and demonstrated selectivity in their action .
  • EGFR and HER2 Inhibition : Another derivative was reported to inhibit both EGFR and HER2 with IC50 values of 0.006 µM and 0.01 µM , respectively. This dual inhibition was effective in reducing tumor growth in xenograft models .

The following table summarizes the IC50 values for various pyrrolo[2,1-f][1,2,4]triazine derivatives against key kinases:

CompoundTarget KinaseIC50 (µM)
1VEGFR-20.100
2VEGFR-20.066
3VEGFR-20.023
10EGFR0.061
16HER20.006

Antiviral Activity

Pyrrolo[2,1-f][1,2,4]triazine derivatives have also shown promising antiviral activity:

  • Inhibition of RNA Viruses : Research indicates that these compounds can effectively inhibit various RNA viruses including hepatitis C and Marburg virus. The mechanism involves the inhibition of neuraminidase activity .

Case Studies

Several studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds in preclinical models:

  • Study on Antitumor Efficacy : A study evaluated the antitumor activity of pyrrolo[2,1-f][1,2,4]triazine derivatives in human cancer cell lines. The results indicated significant cytotoxicity with selectivity indices suggesting low toxicity to normal cells while effectively targeting cancer cells .
  • Antiviral Studies : Another investigation into the antiviral properties revealed that certain pyrrolo[2,1-f][1,2,4]triazines had high selectivity against influenza virus strains while maintaining low cytotoxicity levels in human cell lines .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of pyrrolo[2,1-f][1,2,4]triazine derivatives with their targets:

  • VEGFR-2 Binding : Docking studies revealed that some compounds bind competitively to the ATP-binding site of VEGFR-2 through hydrogen bonding interactions with critical amino acids in the kinase domain. This binding affinity correlates with their observed biological activity .

Scientific Research Applications

Kinase Inhibition

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as promising scaffolds for the development of kinase inhibitors. These compounds mimic the structure of well-known kinase inhibitors and have demonstrated significant inhibitory effects on various kinases involved in cancer progression.

  • EGFR Inhibition : Studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, a specific derivative with a 4-((3-chloro-4-fluorophenyl)amino) substituent exhibited potent inhibition of EGFR tyrosine kinase activity and suppressed proliferation in human colon tumor cell lines .
  • VEGFR-2 Inhibition : Another study highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Compounds showed IC50 values as low as 0.023 µM against VEGFR-2, indicating strong inhibitory potential .

Antiviral Activity

Recent research has explored the antiviral properties of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds have been investigated for their ability to inhibit viral replication and activity.

  • Influenza Virus : In vitro studies have demonstrated that certain pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit low cytotoxicity and high selectivity indices against influenza virus strains. These compounds are believed to act by inhibiting neuraminidase activity, a critical enzyme for viral replication .
  • Broad-Spectrum Antiviral Properties : The structural similarities of pyrrolo[2,1-f][1,2,4]triazines to non-nucleoside antiviral drugs suggest their potential use against various viral infections beyond influenza. Their activity against other viruses is currently under investigation .

Therapeutic Potential in Cancer Treatment

The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit key signaling pathways involved in cancer makes them attractive candidates for cancer therapy.

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition : Some derivatives have been shown to inhibit the PI3K signaling pathway, which is often dysregulated in cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
  • Combination Therapies : The integration of pyrrolo[2,1-f][1,2,4]triazine compounds with existing therapies could enhance their efficacy. For example, combining these inhibitors with chemotherapy or targeted therapies may yield synergistic effects against resistant cancer types .

Case Studies and Research Findings

StudyApplicationKey Findings
EGFR InhibitionDemonstrated potent inhibition of EGFR with significant effects on tumor cell proliferation.
VEGFR-2 InhibitionIdentified compounds with IC50 values as low as 0.023 µM against VEGFR-2.
Antiviral ActivityShowed promising results against influenza virus with high selectivity indices.
Cancer TherapyHighlighted the role of PI3K inhibition in reducing tumor growth in preclinical models.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form corresponding esters, often serving as intermediates for further functionalization. For example:

  • Ester hydrolysis : The acid is synthesized via saponification of its ethyl ester under basic conditions (NaOH, H₂O/THF, 80–100°C), as demonstrated in PI3K inhibitor synthesis .

  • Reverse esterification : Reacting the acid with alcohols (e.g., ethanol) in the presence of acid catalysts (H₂SO₄) yields esters, though specific conditions for this compound require optimization .

Table 1: Esterification/Hydrolysis Conditions

Reaction TypeReagents/ConditionsProductReference
HydrolysisNaOH, H₂O/THF, 80–100°CPyrrolotriazine-2-carboxylic acid
EsterificationR-OH, H₂SO₄, refluxPyrrolotriazine-2-carboxylate

Amide Bond Formation

The acid readily forms amides via coupling with primary or secondary amines, a key step in drug candidate synthesis:

  • Condensation with amines : Using coupling agents like EDCl/HOBt, the acid reacts with morpholine analogs or sulfonamides to generate bioactive amides . For instance, condensation with methanesulfonylpiperazine yields inhibitors targeting kinase domains .

  • Direct aminolysis : In a patent synthesis, the acid chloride derivative (generated using PCl₅) reacts with dimethylamine to form N,N-dimethylamide derivatives .

Table 2: Amidation Reactions

AmineCoupling AgentApplicationYieldReference
MethanesulfonylpiperazineEDCl/HOBt, DMFKinase inhibitors60–75%
DimethylaminePCl₅, THFPI3K inhibitor intermediates82%

Regioselective Modifications

Regioselectivity in reactions is influenced by:

  • Counterions : Sodium or lithium ions promote cyclization at the N1 position under mild conditions (0°C, 5 min) .

  • Halogen sources : Triphenylphosphorane with Cl⁻ or Br⁻ directs functionalization to the C2 or C7 positions .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Biological Activity pKa Molecular Formula Key References
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid H at C-4, COOH at C-2 Antiviral, kinase inhibition scaffold Not reported C₇H₅N₃O₂
4-Chloro derivative (CAS 1368069-63-9) Cl at C-4, COOH at C-2 Intermediate for kinase inhibitors -2.38 C₇H₄ClN₃O₂
6-Bromo-4-chloro derivative Br at C-6, Cl at C-4 Antiproliferative agent Not reported C₆H₂BrClN₃
Avapritinib Pyrazole-piperazine-pyrimidine KIT inhibitor (mastocytosis) Not reported C₂₆H₂₇FN₁₀
N-Ethyl-4-(methoxycarbamoyl) derivative Ethyl, methoxycarbamoyl groups PI3K pathway inhibition Not reported C₁₈H₂₁N₇O₃
  • 4-Chloro Derivative : The electron-withdrawing Cl group at C-4 increases electrophilicity, enhancing interactions with kinase ATP-binding pockets . Its low pKa (-2.38) suggests high acidity, which may improve solubility in biological systems.
  • Avapritinib : The extended heterocyclic system (pyrazole-piperazine-pyrimidine) confers high specificity for KIT mutations, reducing off-target effects .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Derivatives with aryl/thienyl groups at C-2 and C-4 (e.g., compounds 15c and 17d) showed comparable antiviral activity despite opposite substituent arrangements, indicating the core scaffold’s dominance in activity .
  • Functionalization : Amidation of the C-2 carboxylic acid (e.g., conversion to carboxamides) improves cell permeability and kinase inhibitory potency (IC₅₀ values < 100 nM for Met kinase) .

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrrolo[2,1-f][1,2,4]triazine scaffold, and what catalytic systems optimize yield?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives often employs transition metal catalysis and multi-step cyclization. For example, the Yang group developed a Cu(II)-catalyzed one-pot method using 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, achieving optimal yields (75–85%) with CuCl₂·2H₂O/NaOAc/DMSO at 120°C . Alternative routes include N-amination of pyrrole derivatives followed by cyclization with amidines or hydrazines . Catalyst selection (e.g., Cu vs. Pd) and solvent polarity significantly influence reaction efficiency, with DMSO enhancing cyclization rates due to its high boiling point and coordinating ability .

Q. How does the bridgehead nitrogen in pyrrolo[2,1-f][1,2,4]triazine influence its bioactivity and binding to therapeutic targets?

The bridgehead nitrogen creates a planar, electron-deficient core, enabling strong interactions with kinase ATP-binding pockets. For instance, in VEGFR-2 inhibitors, the scaffold’s rigidity and hydrogen-bonding capacity with residues like Asp1046 and Lys868 are critical for potency . Modifications at the 5- and 6-positions (e.g., methyl or alkoxy groups) enhance hydrophobic interactions, as shown in SAR studies .

Q. What analytical techniques are essential for characterizing pyrrolo[2,1-f][1,2,4]triazine derivatives?

Key techniques include:

  • NMR : To confirm regioselectivity in cyclization (e.g., distinguishing 2- vs. 4-substituted products) .
  • X-ray crystallography : Resolves binding modes in kinase-inhibitor complexes (e.g., AAK1 inhibitors bound to Glu90 via water-mediated H-bonds) .
  • HPLC-MS : Monitors reaction progress and purity, especially for intermediates prone to oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low regioselectivity in triazine cyclization?

Regioselectivity challenges arise in multi-step syntheses, such as during bromohydrazone formation. Strategies include:

  • Temperature control : Higher temperatures (e.g., 165°C in DMF) favor thermodynamically stable products via rearrangement pathways .
  • Directing groups : Use of electron-withdrawing substituents (e.g., nitriles) to steer cyclization toward desired positions .
  • Flow chemistry : Continuous-flow systems improve reproducibility in critical steps like N-amination, reducing side reactions .

Q. What strategies resolve contradictory bioactivity data in pyrrolo[2,1-f][1,2,4]triazine derivatives targeting dual kinases (e.g., c-Met/VEGFR-2)?

Discrepancies between biochemical and cellular IC₅₀ values often stem from off-target effects or differential cell permeability. Solutions include:

  • Proteome-wide profiling : Kinase selectivity screens (e.g., using KINOMEscan) to identify off-target interactions .
  • Prodrug approaches : Masking polar groups (e.g., carboxylic acids) to enhance cellular uptake, as seen in remdesivir’s phosphoramidate prodrug design .
  • Crystal structure-guided optimization : Modifying substituents to exploit unique hydrophobic pockets in target kinases (e.g., c-Met’s “back pocket”) .

Q. How can computational methods predict the impact of substituents on antiviral activity against RNA viruses (e.g., SARS-CoV-2)?

Molecular docking and MD simulations model interactions with viral polymerases. For example:

  • Docking studies : Predict binding of 4-aminopyrrolotriazine derivatives to norovirus RdRp’s active site, guided by steric and electrostatic complementarity .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., fluorine at C7 improves RdRp inhibition by 10-fold) .
  • ADMET prediction : Balances potency with solubility and metabolic stability (e.g., logP <3 for CNS penetration in EGFR inhibitors) .

Methodological Considerations

Q. How to design experiments validating pyrrolo[2,1-f][1,2,4]triazine derivatives as dual EGFR/HER2 inhibitors?

  • In vitro assays : Use recombinant EGFR/HER2 kinases and ATP-consumption assays (e.g., ADP-Glo™) to measure IC₅₀ .
  • Cellular models : Test anti-proliferative effects in HER2+ (SK-BR-3) and EGFR+ (A431) cell lines, comparing to lapatinib as a control .
  • Resistance studies : Generate resistant clones via prolonged exposure to sublethal doses, then identify mutations via whole-exome sequencing .

Q. What experimental controls are critical in SAR studies of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?

  • Negative controls : Include inert analogs (e.g., unsubstituted triazines) to distinguish scaffold-specific effects .
  • Positive controls : Use clinical inhibitors (e.g., brivanib for VEGFR-2) to benchmark potency .
  • Counter-screens : Test against unrelated kinases (e.g., PKA) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.